molecular formula C24H27N5OS B11211399 N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11211399
M. Wt: 433.6 g/mol
InChI Key: HOHMCPRDQSZTES-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound that features both indole and quinazoline moieties. These structural elements are known for their significant biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline moiety can be introduced through cyclization reactions involving anthranilic acid derivatives and isothiocyanates .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has a wide range of applications in scientific research:

Properties

Molecular Formula

C24H27N5OS

Molecular Weight

433.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,27H,1-2,7,12-15H2,(H,25,30)(H2,26,28,29,31)

InChI Key

HOHMCPRDQSZTES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

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